n-Cbz-cysteine methyl ester
Description
N-Cbz-cysteine methyl ester is a protected derivative of the amino acid L-cysteine, featuring a carbobenzoxy (Cbz) group on the α-amino group and a methyl ester on the carboxyl group. Its molecular structure is represented as Cbz-NH-CH(CH₂SH)-COOCH₃, where the thiol (-SH) side chain remains unprotected unless specified. This compound is critical in peptide synthesis, where the Cbz group provides temporary protection during coupling reactions, while the methyl ester enhances solubility in organic solvents .
Properties
Molecular Formula |
C12H15NO4S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
methyl (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoate |
InChI |
InChI=1S/C12H15NO4S/c1-16-11(14)10(8-18)13-12(15)17-7-9-5-3-2-4-6-9/h2-6,10,18H,7-8H2,1H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
FEADQZMKQOMOMD-JTQLQIEISA-N |
SMILES |
COC(=O)C(CS)NC(=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
COC(=O)[C@H](CS)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CS)NC(=O)OCC1=CC=CC=C1 |
sequence |
C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₂H₁₅NO₄S
- Deprotection Method: The Cbz group is typically removed via catalytic hydrogenolysis or acidic conditions (e.g., HBr in acetic acid) .
- Applications : Used in synthesizing cysteine-containing peptides, studying disulfide bond formation, and exploring thiol-mediated redox reactions .
Comparative Analysis with Similar Compounds
Comparison of N-Protecting Groups on Cysteine Methyl Esters
The choice of N-protecting groups significantly impacts stability, solubility, and deprotection strategies:
| Compound | N-Protecting Group | Deprotection Method | Solubility | Stability |
|---|---|---|---|---|
| N-Cbz-cysteine methyl ester | Cbz | Hydrogenolysis (H₂/Pd) | Moderate in organics | Stable under basic conditions |
| N-Boc-cysteine methyl ester | Boc | Acid (e.g., TFA) | High in organics | Acid-sensitive |
| N-Acetyl-cysteine methyl ester | Acetyl | Enzymatic cleavage | High in water | Stable in mild conditions |
Key Insight : The Cbz group offers orthogonal compatibility with acid-labile protections (e.g., Boc), making it ideal for multi-step syntheses .
Comparison with S-Protected Cysteine Derivatives
The presence or absence of S-protection dictates reactivity and applications:
Key Insight : Free thiols enable native disulfide bond formation, while S-benzyl protection prevents oxidation but requires harsh deprotection .
Comparison with Cbz-Protected Amino Acid Methyl Esters
Side-chain functionality determines chemical behavior:
Key Insight : Cysteine’s thiol enables unique applications in metalloprotein synthesis and oxidative stress studies, unlike serine or valine derivatives .
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